molecular formula C25H33FN8S B12401501 Ulecaciclib CAS No. 2075750-05-7

Ulecaciclib

货号: B12401501
CAS 编号: 2075750-05-7
分子量: 496.6 g/mol
InChI 键: POFVJRKJJBFPII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ulecaciclib is an orally active, blood-brain barrier-transparent, cell cycle protein-dependent kinase (CDK) inhibitor. It exhibits favorable pharmacokinetic profiles and has shown significant potential in inhibiting various CDKs, including CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3, and CDK7/Cyclin H . This compound is primarily used for research purposes and has demonstrated promising results in preclinical studies.

准备方法

The synthesis of Ulecaciclib involves multiple steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure optimal yields .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the purity and efficacy of the compound. This involves optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures to ensure consistency in the final product .

化学反应分析

Ulecaciclib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

科学研究应用

Ulecaciclib has a wide range of scientific research applications, including:

作用机制

Ulecaciclib exerts its effects by inhibiting the activity of CDKs, which are crucial regulators of the cell cycle. By binding to the active site of these kinases, this compound prevents their interaction with cyclins, thereby blocking the progression of the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include CDK2/Cyclin A, CDK4/Cyclin D1, CDK6/Cyclin D3, and CDK7/Cyclin H .

相似化合物的比较

Ulecaciclib is compared with other CDK inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. While all these compounds target CDKs, this compound is unique in its ability to cross the blood-brain barrier, making it particularly useful for treating brain tumors and metastases. Additionally, this compound has shown higher selectivity and potency against specific CDKs compared to other inhibitors .

Similar compounds include:

属性

CAS 编号

2075750-05-7

分子式

C25H33FN8S

分子量

496.6 g/mol

IUPAC 名称

N-cyclopentyl-5-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C25H33FN8S/c1-3-33-10-12-34(13-11-33)16-18-8-9-21(27-14-18)31-24-28-15-20(26)22(32-24)23-17(2)29-25(35-23)30-19-6-4-5-7-19/h8-9,14-15,19H,3-7,10-13,16H2,1-2H3,(H,29,30)(H,27,28,31,32)

InChI 键

POFVJRKJJBFPII-UHFFFAOYSA-N

规范 SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=C(N=C(S4)NC5CCCC5)C)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。